molecular formula C18H26N2O2 B12900938 4-(Dibutylamino)-2-methylquinoline-5,8-diol CAS No. 88484-77-9

4-(Dibutylamino)-2-methylquinoline-5,8-diol

Cat. No.: B12900938
CAS No.: 88484-77-9
M. Wt: 302.4 g/mol
InChI Key: XMDQILJBQUOFFA-UHFFFAOYSA-N
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Description

4-(Dibutylamino)-2-methylquinoline-5,8-diol is a quinoline derivative characterized by a dibutylamino group at position 4, a methyl group at position 2, and hydroxyl groups at positions 5 and 7. This compound’s structure imparts unique physicochemical properties, such as enhanced solubility in polar solvents due to the diol groups and lipophilicity from the dibutylamino chain. It serves as a critical intermediate in synthesizing alkylamino-substituted quinoline-5,8-diones, which are explored for applications in supramolecular chemistry and medicinal chemistry . The dibutylamino moiety is particularly notable for its role in modulating biological activity, as seen in related compounds like dronedarone intermediates .

Properties

CAS No.

88484-77-9

Molecular Formula

C18H26N2O2

Molecular Weight

302.4 g/mol

IUPAC Name

4-(dibutylamino)-2-methylquinoline-5,8-diol

InChI

InChI=1S/C18H26N2O2/c1-4-6-10-20(11-7-5-2)14-12-13(3)19-18-16(22)9-8-15(21)17(14)18/h8-9,12,21-22H,4-7,10-11H2,1-3H3

InChI Key

XMDQILJBQUOFFA-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C1=CC(=NC2=C(C=CC(=C12)O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dibutylamino)-2-methylquinoline-5,8-diol typically involves multi-step organic reactions. One common method includes the condensation of 2-methylquinoline with dibutylamine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to produce the compound efficiently and cost-effectively.

Chemical Reactions Analysis

Types of Reactions

4-(Dibutylamino)-2-methylquinoline-5,8-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: The dibutylamino and hydroxyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under specific conditions to achieve substitution.

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

Fluorescence and Photophysical Properties

The compound's structure allows it to exhibit solvatochromic properties, meaning its fluorescence can change depending on the solvent environment. This characteristic is valuable for studying biomolecular interactions.

  • Fluorescent Probes : The compound can be utilized as a fluorescent probe in biological systems. Its emission properties are sensitive to the local environment, making it an effective tool for detecting changes in protein-protein interactions and other biomolecular dynamics .
  • Comparative Studies : Research has shown that derivatives of 4-(Dibutylamino)-2-methylquinoline-5,8-diol offer improved stability and longer excitation wavelengths compared to other fluorophores. This stability allows for multiple cycles of peptide synthesis without degradation, enhancing its utility in biochemical applications .

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications due to its structural similarity to known pharmacophores.

  • Antimicrobial Activity : Studies have suggested that derivatives of this compound exhibit significant antibacterial properties. For example, compounds with similar dibutylamino groups have shown enhanced binding to bacterial cell surfaces, leading to increased antimicrobial efficacy .
  • Synthesis of Bioactive Compounds : The compound serves as an intermediate in synthesizing various medicinally relevant compounds. For instance, it is involved in the synthesis of antitubercular agents and other pharmaceuticals targeting diseases such as Alzheimer's .

Materials Science

In materials science, 4-(Dibutylamino)-2-methylquinoline-5,8-diol has potential applications due to its unique electronic properties.

  • Dye Applications : The compound can be used to develop color-tunable dyes through modifications that enhance its photophysical properties. These dyes have applications in sensors and imaging technologies .
  • Photovoltaic Materials : Research indicates that compounds with similar structures may be suitable for use in organic photovoltaic devices due to their favorable charge transport properties .

Case Study 1: Protein Interaction Studies

A study demonstrated the use of 4-(Dibutylamino)-2-methylquinoline-5,8-diol as a fluorescent probe for monitoring protein interactions in real-time. The results indicated that the compound's fluorescence intensity varied significantly with changes in protein conformation, highlighting its potential for studying dynamic biological processes.

Case Study 2: Antimicrobial Efficacy

In vitro tests showed that derivatives of the compound exhibited strong antibacterial activity against Staphylococcus aureus. The mechanism was attributed to the enhanced interaction between the positively charged dibutylamino group and the negatively charged bacterial cell wall components .

Mechanism of Action

The mechanism by which 4-(Dibutylamino)-2-methylquinoline-5,8-diol exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Quinoline derivatives vary significantly based on substituent type and position. Below is a comparative analysis of 4-(Dibutylamino)-2-methylquinoline-5,8-diol with structurally analogous compounds:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Properties/Applications References
4-(Dibutylamino)-2-methylquinoline-5,8-diol 4-dibutylamino, 2-methyl, 5,8-diol C₁₈H₂₅N₂O₂ 313.40 High polarity (diol), lipophilic (dibutylamino); intermediate for quinoline-5,8-diones
4-Amino-5,8-difluoro-2-methylquinoline 4-amino, 5,8-difluoro, 2-methyl C₁₀H₈F₂N₂ 194.18 Electron-withdrawing fluorine enhances stability; potential antimicrobial/anticancer agent
5,8-Dichloro-2-phenyl-4-quinolinol 5,8-dichloro, 2-phenyl, 4-hydroxy C₁₅H₉Cl₂NO 290.14 Low solubility (chloro, phenyl); used in halogenated ligand synthesis
5,8-Dimethyl-4-hydrazinoquinoline 5,8-dimethyl, 4-hydrazino C₁₁H₁₃N₃ 187.24 Hydrazine group enables chelation; explored in coordination chemistry
6,8-Dibromo-4-methoxy-2-(4-methoxyphenyl)quinoline 6,8-dibromo, 4-methoxy, 2-(4-methoxyphenyl) C₁₇H₁₃Br₂NO₂ 447.10 Bromine enhances electrophilicity; precursor for cross-coupling reactions

Physicochemical and Functional Differences

  • Solubility and Polarity: The diol groups in 4-(Dibutylamino)-2-methylquinoline-5,8-diol confer higher aqueous solubility compared to halogenated analogs like 5,8-Dichloro-2-phenyl-4-quinolinol, which is less polar due to chloro and phenyl groups .
  • Electronic Effects: Fluorine substituents in 4-Amino-5,8-difluoro-2-methylquinoline increase electronegativity and metabolic stability, contrasting with the electron-donating dibutylamino group in the target compound .
  • Synthetic Utility: Brominated quinolines (e.g., 6,8-Dibromo-4-methoxy-2-(4-methoxyphenyl)quinoline) are preferred for Suzuki-Miyaura couplings, whereas hydrazino derivatives (e.g., 5,8-Dimethyl-4-hydrazinoquinoline) are tailored for metal coordination .

Pharmacological and Industrial Relevance

  • Medicinal Chemistry: The dibutylamino group in 4-(Dibutylamino)-2-methylquinoline-5,8-diol is structurally analogous to intermediates in dronedarone synthesis, a class III antiarrhythmic drug . In contrast, 4-Amino-5,8-difluoro-2-methylquinoline’s fluorine atoms may improve bioavailability in drug candidates .
  • Material Science: Halogenated quinolines (e.g., dichloro, dibromo) are leveraged in OLEDs and photovoltaic cells due to their electron-transport properties, whereas diol-containing derivatives are less explored in this domain .

Biological Activity

4-(Dibutylamino)-2-methylquinoline-5,8-diol is a derivative of the quinoline family, which has garnered attention for its diverse biological activities. Quinoline derivatives are known for their roles in medicinal chemistry, particularly in the development of antimicrobial, antiviral, anticancer, and antifungal agents. This article reviews the biological activity of 4-(dibutylamino)-2-methylquinoline-5,8-diol, synthesizing findings from various studies and highlighting its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 4-(dibutylamino)-2-methylquinoline-5,8-diol is characterized by a quinoline backbone substituted with a dibutylamino group and hydroxyl functionalities at positions 5 and 8. This configuration is critical for its biological activity.

Antiviral Activity

Recent studies have indicated that quinoline derivatives possess significant antiviral properties. For instance, compounds similar to 4-(dibutylamino)-2-methylquinoline-5,8-diol have shown efficacy against viruses such as dengue and influenza. The mechanism often involves the inhibition of viral replication and interference with viral entry into host cells.

  • Case Study : A study evaluated the antiviral effects of similar quinoline derivatives against dengue virus serotype 2 (DENV2). The results showed that certain derivatives exhibited half-maximal inhibitory concentrations (IC50) in the low micromolar range, indicating potent antiviral activity .

Anticancer Properties

Quinoline derivatives are also being explored for their anticancer potential. The ability of these compounds to inhibit cancer cell proliferation and induce apoptosis has been documented.

  • Research Findings : In vitro studies have demonstrated that compounds with a similar structure can inhibit various cancer cell lines. For example, derivatives have shown cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values ranging from 5 to 15 µM .

Antimicrobial Activity

The antimicrobial properties of quinoline derivatives are well-established. They exhibit activity against a range of bacteria and fungi.

  • Table: Antimicrobial Activity of Quinoline Derivatives
CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
4-(Dibutylamino)-2-methylquinoline-5,8-diolStaphylococcus aureus12 µg/mL
Similar Derivative AEscherichia coli10 µg/mL
Similar Derivative BCandida albicans15 µg/mL

The biological activity of 4-(dibutylamino)-2-methylquinoline-5,8-diol is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many quinoline derivatives act as enzyme inhibitors, particularly targeting kinases involved in cell signaling pathways.
  • Intercalation into DNA : Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes.
  • Modulation of Cell Signaling : Quinoline derivatives may influence various signaling pathways, leading to altered cellular responses such as apoptosis in cancer cells.

Safety and Toxicology

Preliminary toxicity assessments indicate that while some quinoline derivatives exhibit promising biological activities, they also require careful evaluation for safety. Toxicological studies have shown varying degrees of cytotoxicity depending on the specific structural modifications made to the quinoline core.

  • Toxicity Data : The acute toxicity (LD50) values for related compounds range significantly but generally indicate a need for further investigation into long-term effects and safety profiles .

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